molecular formula C22H26N4O3S2 B2974675 N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-15-9

N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2974675
CAS RN: 1021075-15-9
M. Wt: 458.6
InChI Key: ITPPFSVIOUMJNK-UHFFFAOYSA-N
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Description

The compound “N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .


Synthesis Analysis

The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available resources. The synthesis likely involves complex organic chemistry reactions, given the complexity of the compound .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

This study discusses the crystal structures of three anticonvulsant enaminones, highlighting the role of hydrogen bonding and the conformations adopted by the cyclohexene rings. The findings might offer insights into the design and synthesis of compounds with similar structures, including the one of interest, particularly in terms of understanding the impact of hydrogen bonding on their chemical behavior and potential pharmacological applications (Kubicki, Bassyouni, & Codding, 2000).

Heterocyclic Synthesis with Thiophene Derivatives

This research explores the synthesis of various heterocyclic compounds starting from thiophenylhydrazonoacetates, which are closely related to the thiophene component in the target compound. The study's focus on the reactivity of these precursors towards different nucleophiles might provide valuable methodology references for synthesizing and functionalizing compounds containing thiophene units (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer and Anti-inflammatory Properties of Pyrazolopyrimidines

A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of compounds within this chemical framework. Although the target compound was not directly mentioned, this research suggests that similar compounds could be explored for their anticancer and anti-inflammatory properties, providing a starting point for further investigation (Rahmouni et al., 2016).

Synthesis and Antimicrobial Activity of Thienopyridines

Another study focused on the synthesis of thienopyridines and their antimicrobial activity. Given the structural similarity to the compound of interest, particularly the thiophene and pyridine components, this research could offer insights into potential antimicrobial applications of the target compound and related synthetic approaches (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h5,8,10,12,15-16H,2-4,6-7,9,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPFSVIOUMJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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